molecular formula C19H19NO B14664481 Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- CAS No. 36430-85-0

Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-

Cat. No.: B14664481
CAS No.: 36430-85-0
M. Wt: 277.4 g/mol
InChI Key: LRGMPXDTEMECAC-UHFFFAOYSA-N
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Description

Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- is a chemical compound with the molecular formula C13H15NO. . This compound belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated analyzers, such as the Alltesta™ Gradient Automated Analyzer, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- stands out due to its unique combination of the indole ring with a phenyl group and an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

36430-85-0

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-phenyl-2-(1,3,3-trimethylindol-2-ylidene)ethanone

InChI

InChI=1S/C19H19NO/c1-19(2)15-11-7-8-12-16(15)20(3)18(19)13-17(21)14-9-5-4-6-10-14/h4-13H,1-3H3

InChI Key

LRGMPXDTEMECAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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